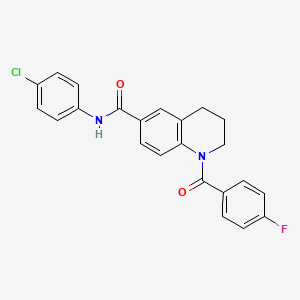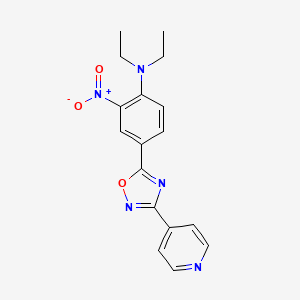
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a hydroxyethyl group, and a benzenesulfonyl group with a chlorine and ethoxy substituent. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-ethoxybenzenesulfonyl chloride.
Formation of Intermediate: This intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to form the sulfonamide linkage.
Hydroxyethyl Substitution:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to remove the sulfonyl group, yielding simpler derivatives.
Substitution: The chlorine atom in the benzenesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide can be compared with similar compounds such as:
1-(5-Chloro-2-methoxybenzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide: This compound differs by the presence of a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
1-(5-Chloro-2-ethoxybenzenesulfonyl)-N-(2-aminoethyl)piperidine-4-carboxamide: The substitution of the hydroxyethyl group with an aminoethyl group can lead to different interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O5S/c1-2-24-14-4-3-13(17)11-15(14)25(22,23)19-8-5-12(6-9-19)16(21)18-7-10-20/h3-4,11-12,20H,2,5-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJPWVYLDOLYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7696879.png)

![N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7696903.png)
![N-(2,3-dimethylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7696916.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide](/img/structure/B7696939.png)



![N-(4-acetamidophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide](/img/structure/B7696966.png)
![(4E)-2-(4-Methoxyphenyl)-4-({7-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7696974.png)
![1-{4-Methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}-4-phenylpiperazine](/img/structure/B7696977.png)
